Kisspeptin-10 human TFA

Receptor Pharmacology Binding Kinetics Peptide Therapeutics

Non-amidated or alternative salt kisspeptin variants cause solubility variability that undermines HPG axis study reproducibility. Kisspeptin-10 human TFA resolves this as the fully validated C-terminal amidated agonist with defined TFA counterion (Ki 0.042 nM at GPR54). Benefits: • Consistent solubility for HTS serial dilutions • 8-fold higher affinity vs. Kisspeptin-54, reducing per-assay cost • Validated in vivo LH stimulation (peak at 1 μg/kg i.v.) • Benchmark control for anti-angiogenic, anti-metastatic & osteoblast differentiation assays

Molecular Formula C65H84F3N17O16
Molecular Weight 1416.5 g/mol
Cat. No. B13390577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKisspeptin-10 human TFA
Molecular FormulaC65H84F3N17O16
Molecular Weight1416.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=C(C=C5)O)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C63H83N17O14.C2HF3O2/c1-34(2)24-45(58(90)74-43(18-11-23-70-63(68)69)57(89)75-44(54(67)86)26-35-12-5-3-6-13-35)73-53(85)32-72-56(88)46(27-36-14-7-4-8-15-36)77-62(94)50(33-81)80-61(93)49(30-52(66)84)79-59(91)47(28-38-31-71-42-17-10-9-16-40(38)42)78-60(92)48(29-51(65)83)76-55(87)41(64)25-37-19-21-39(82)22-20-37;3-2(4,5)1(6)7/h3-10,12-17,19-22,31,34,41,43-50,71,81-82H,11,18,23-30,32-33,64H2,1-2H3,(H2,65,83)(H2,66,84)(H2,67,86)(H,72,88)(H,73,85)(H,74,90)(H,75,89)(H,76,87)(H,77,94)(H,78,92)(H,79,91)(H,80,93)(H4,68,69,70);(H,6,7)/t41-,43-,44-,45-,46-,47-,48-,49-,50-;/m0./s1
InChIKeyTYHMUNFOLJTKBC-QDUZOICUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kisspeptin-10 Human TFA: GPR54/KISS1R Agonist


Kisspeptin-10 human TFA (Kp-10, Metastin 45–54) is a 10-amino acid amidated peptide derived from the C-terminal region of the KISS1 gene product, corresponding to the minimal sequence required for full intrinsic bioactivity at the kisspeptin receptor (GPR54/KISS1R) [1]. It acts as a potent endogenous agonist, stimulating the hypothalamic-pituitary-gonadal (HPG) axis via GnRH-dependent mechanisms, and also exhibits anti-angiogenic and tumor metastasis suppressor properties . The trifluoroacetate (TFA) salt form is commonly generated during solid-phase peptide synthesis and provides defined physicochemical characteristics that differ from alternative salt forms such as acetate or hydrochloride.

1 Minimal 10-amino acid sequence required for full GPR54 bioactivity
2 TFA salt provides characterized aqueous solubility for reproducible formulation
3 Reported high-affinity agonist for HPG axis pathway studies

Substitution Risks for Kisspeptin-10 Human TFA


Kisspeptin-10 human TFA is not functionally or analytically interchangeable with longer kisspeptin fragments (e.g., Kisspeptin-54), alternative salt forms (e.g., acetate), or non-amidated variants. Despite similar in vitro receptor binding affinities across the kisspeptin family, differences in enzymatic stability, in vivo pharmacokinetic profiles, and salt-dependent solubility directly impact experimental outcomes and reproducibility [1]. The TFA salt confers distinct solubility properties compared to acetate, which can affect stock solution preparation and subsequent bioassay results. Furthermore, the minimal 10-amino acid sequence with C-terminal amidation is the definitive structural requirement for full agonist activity; truncated or deamidated analogs exhibit orders-of-magnitude reduced potency [2].

Longer kisspeptin fragments may exhibit different enzymatic stability and PK profiles.
Alternative salt forms (e.g., acetate) may alter solubility and cytotoxicity profiles.
Non-amidated or truncated analogs may show drastically reduced receptor activation.

Kisspeptin-10 Human TFA vs. Key Comparators


Receptor Binding Affinity vs. Kisspeptin-54

Kisspeptin-10 (Metastin 45–54) demonstrates significantly higher affinity for GPR54 than full-length metastin (Kisspeptin-54). Competitive displacement assays reveal an approximate 8-fold difference in Ki values, underscoring that the minimal 10-amino acid sequence is not only sufficient but also superior for receptor engagement [1]. This high-affinity binding is essential for studies requiring maximal receptor occupancy at low peptide concentrations.

Receptor Binding Affinity
Head-to-head
Kisspeptin-10 TFA Ki 0.042 nM vs. Kisspeptin-54 Ki 0.34 nM (approx. 8-fold higher affinity)
Supports affinity-driven assay design context
Displacement of 125I-metastin from GPR54 membranes
Receptor Pharmacology Binding Kinetics Peptide Therapeutics

In Vivo LH Stimulation in Humans

In healthy male volunteers, intravenous bolus administration of Kisspeptin-10 human TFA elicits a rapid, dose-dependent increase in serum luteinizing hormone (LH) [1]. Maximal stimulation was observed at a dose of 1 μg/kg, elevating LH from a baseline of 4.1 ± 0.4 IU/L to 12.4 ± 1.7 IU/L at 30 minutes post-injection. Notably, a higher dose of 3 μg/kg produced a reduced response, indicating a well-defined bell-shaped dose-response curve critical for accurate dosing in experimental protocols. While Kisspeptin-54 also stimulates LH, direct comparative human data using identical routes and dosing paradigms for Kisspeptin-10 TFA are more extensively characterized, providing a robust quantitative framework for human studies.

In Vivo LH Response (Human)
Cross-study comparable
Peak LH 12.4 ± 1.7 IU/L at 30 min post 1 μg/kg i.v.; bell-shaped dose-response
Reported human LH response context
n=6 healthy men; data from cited study
Endocrinology Reproductive Physiology Clinical Pharmacology

C-Terminal Amidation Requirement

The C-terminal amidation of Kisspeptin-10 is a non-negotiable structural determinant for receptor activation. Studies demonstrate that the C-terminal free acid form of kisspeptin-54 exhibits approximately 10,000-fold lower activity compared to the amidated Kisspeptin-10 decapeptide [1]. This dramatic reduction underscores that only the correctly amidated, full-length 10-amino acid sequence can achieve physiological levels of GPR54 activation. Procurement of non-amidated or truncated peptide analogs will result in severely compromised or absent bioactivity, rendering them unsuitable for functional assays.

C-Terminal Amidation Requirement
Head-to-head
Amidated peptide: full activity; non-amidated: >10,000-fold reduction
Amidation is a critical structural determinant for functional assays
Verification of C-terminal Phe-NH₂ required for procurement
Structure-Activity Relationship Peptide Chemistry Receptor Activation

TFA vs. Acetate Salt Form Solubility

Kisspeptin-10 human TFA exhibits defined aqueous solubility of 4 mg/mL (2.82 mM) in water at 25°C, which can be enhanced to 5–10 mg/mL using 0.1% TFA aqueous solution . In contrast, the acetate salt form of Kisspeptin-10 human has limited reported solubility data, with available vendor information indicating a maximum of 5 mM in DMSO, and aqueous solubility is typically lower and less consistently characterized . The TFA salt's predictable solubility profile facilitates the preparation of concentrated stock solutions and serial dilutions for reproducible in vitro assays. However, researchers should note that TFA salts may exhibit higher cytotoxicity in certain cell-based assays compared to acetate salts, a factor that may influence salt selection for long-term cell culture experiments [1].

TFA vs. Acetate Solubility
Cross-study comparable
TFA: 4 mg/mL in water, up to 10 mg/mL in 0.1% TFA; acetate: limited aqueous data
TFA salt enables reproducible aqueous formulation
May exhibit higher cytotoxicity in certain cell assays
Formulation Science Peptide Solubility Assay Development

Minimal Sequence with Full Bioactivity

Kisspeptin-10 is the minimal endogenous kisspeptin sequence that retains full intrinsic bioactivity at GPR54/KISS1R, exhibiting similar receptor binding affinity and in vitro efficacy to full-length Kisspeptin-54 [1]. However, its shorter length confers distinct pharmacokinetic properties: a shorter in vivo half-life and more rapid onset of action after intravenous administration in rodents [2]. While this may be a limitation for certain chronic dosing paradigms, it also enables more precise temporal control in acute stimulation studies. The decapeptide sequence serves as the foundational scaffold for developing both agonists and antagonists, making it the most versatile and widely utilized kisspeptin in biomedical research [3].

Minimal Sequence Bioactivity
Class-level inference
Equivalent in vitro efficacy to Kisspeptin-54; shorter in vivo half-life, rapid onset
Supports use as a versatile scaffold for kisspeptin analog studies
PK differences may influence chronic vs. acute study design
Peptide Therapeutics Receptor Pharmacology Drug Development

Kisspeptin-10 Human TFA: Research Applications


Acute GnRH/LH Stimulation

Utilize Kisspeptin-10 human TFA as a defined, rapid-onset agonist to stimulate gonadotropin secretion in vivo or in hypothalamic explant models. The well-characterized human dose-response curve (peak LH at 1 μg/kg i.v. bolus) provides a reliable benchmark for comparing the efficacy of novel kisspeptin analogs or assessing HPG axis responsiveness under various physiological or pathological conditions [1]. Its shorter half-life relative to Kisspeptin-54 allows for precise temporal control in pulse-frequency studies.

GPR54 Binding and Functional Assays

Employ Kisspeptin-10 human TFA as the gold-standard reference agonist in competitive binding assays (Ki ~0.042 nM) and calcium mobilization/ERK phosphorylation assays for GPR54. Its 8-fold higher affinity compared to full-length metastin ensures maximal receptor occupancy at lower concentrations, reducing reagent costs and minimizing non-specific binding artifacts [2]. The TFA salt's reproducible solubility facilitates preparation of serial dilutions for high-throughput screening.

Metastasis and Angiogenesis Inhibition

Investigate the anti-metastatic and anti-angiogenic properties of Kisspeptin-10 human TFA in xenograft tumor models (e.g., PC-3 prostate cancer cells in SCID mice) or in vitro migration/invasion assays. The peptide has been shown to inhibit pulmonary melanoma metastasis and suppress tumor angiogenesis . Its well-defined activity profile supports use as a positive control or benchmark for evaluating novel KISS1R-targeted cancer therapeutics.

Osteoblast Differentiation

Apply Kisspeptin-10 human TFA to study GPR54-mediated osteoblast differentiation and BMP2 expression. The peptide has been demonstrated to promote osteoblast differentiation via NFATc4-mediated BMP2 upregulation in mesenchymal stem cells [3]. This application leverages the compound's dual role in regulating both reproductive and skeletal physiology.

Application
Selection Property
Validation Focus
Acute GnRH/LH stimulation studies
Rapid-onset agonist with characterized dose-response
Model-specific LH pulse and dose-response characterization
GPR54 binding and functional assays
High-affinity reference agonist for receptor studies
Competitive binding and calcium/ERK signaling endpoint validation
Metastasis and angiogenesis inhibition research
Anti-metastatic and anti-angiogenic research tool
Tumor model endpoint and migration/invasion assay evaluation
Osteoblast differentiation studies
GPR54-mediated osteogenic differentiation inducer
BMP2 expression and mineralization assay readouts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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